Cas no 2171352-92-2 (4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methoxybutanoic acid)

4-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methoxybutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a chiral center at the 2-position, an Fmoc-protected amine group for orthogonal deprotection, and a methoxy-substituted butanoic acid moiety, enhancing solubility and reactivity in solid-phase peptide synthesis (SPPS). The compound’s branched alkyl side chain (3-methylpentanamido) contributes to steric diversity, making it valuable for constructing complex peptide architectures. Its compatibility with standard SPPS protocols and selective deprotection under mild basic conditions ensures efficient incorporation into peptide sequences. This derivative is particularly useful in medicinal chemistry and biochemical research for introducing tailored modifications.
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methoxybutanoic acid structure
2171352-92-2 structure
Product Name:4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methoxybutanoic acid
CAS No:2171352-92-2
MF:C26H32N2O6
MW:468.542087554932
CID:5800071
PubChem ID:165586806
Update Time:2025-05-24

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methoxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methoxybutanoic acid
    • EN300-1524865
    • 4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methoxybutanoic acid
    • 2171352-92-2
    • Inchi: 1S/C26H32N2O6/c1-4-16(2)23(24(29)27-14-13-22(33-3)25(30)31)28-26(32)34-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-23H,4,13-15H2,1-3H3,(H,27,29)(H,28,32)(H,30,31)/t16?,22?,23-/m0/s1
    • InChI Key: BNLFWBAGJHQOOM-AWYJXPRZSA-N
    • SMILES: O(C(N[C@H](C(NCCC(C(=O)O)OC)=O)C(C)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 468.22603674g/mol
  • Monoisotopic Mass: 468.22603674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 12
  • Complexity: 679
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 114Ų

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methoxybutanoic acid Pricemore >>

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Additional information on 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methoxybutanoic acid

Comprehensive Overview of 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methoxybutanoic acid (CAS No. 2171352-92-2)

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methoxybutanoic acid (CAS No. 2171352-92-2) is a sophisticated peptide derivative widely utilized in pharmaceutical research and bioconjugation chemistry. This compound features a unique Fmoc-protected amino acid structure, making it invaluable for solid-phase peptide synthesis (SPPS) and drug development. Its molecular design integrates a methoxybutanoic acid backbone, enhancing solubility and stability in organic solvents, which is critical for high-yield peptide coupling reactions.

In recent years, the demand for custom peptide synthesis has surged due to advancements in targeted drug delivery and biologics. Researchers frequently search for Fmoc-amino acid derivatives like this compound to optimize peptide purity and scalability. Its CAS No. 2171352-92-2 is often referenced in patent literature and academic journals, underscoring its role in innovative therapeutic platforms such as cancer immunotherapy and enzyme inhibitors.

The compound’s stereochemical specificity (noted by the 2S configuration) ensures precise molecular recognition, a hot topic in AI-driven drug discovery. Computational tools like molecular docking and QSAR modeling leverage such chiral building blocks to predict bioactivity. Additionally, its methoxy group contributes to metabolic stability, addressing common challenges in peptide-based drug design.

From an SEO perspective, trending queries include "Fmoc-protected peptide applications", "CAS 2171352-92-2 supplier", and "peptide coupling reagents 2024". These keywords reflect the compound’s relevance in cutting-edge research. Manufacturers emphasize batch-to-batch consistency and HPLC purity (>98%), which are critical for GMP-compliant production.

Environmental and green chemistry trends also influence its use. The compound’s low toxicity profile aligns with sustainable synthesis goals, reducing waste in peptide manufacturing. Its compatibility with water-soluble carbodiimides (e.g., EDC/HOBt) further supports eco-friendly protocols, a priority for pharmaceutical ESG initiatives.

In summary, 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methoxybutanoic acid (CAS No. 2171352-92-2) bridges traditional peptide chemistry with modern therapeutic innovation. Its multifaceted applications—from antibody-drug conjugates (ADCs) to neuropeptide analogs—make it a cornerstone in life sciences.

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